molecular formula C11H15NO2 B15310156 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine

Cat. No.: B15310156
M. Wt: 193.24 g/mol
InChI Key: HDECLNXLHDXDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine is an organic compound that features a benzodioxin ring fused with a propan-2-amine group

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable amine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine

InChI

InChI=1S/C11H15NO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8H,4-6,12H2,1H3

InChI Key

HDECLNXLHDXDKE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCCO2)N

Origin of Product

United States

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